4-O-Demethylisokadsurenin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H22O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

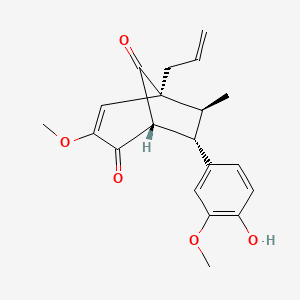

IUPAC Name |

(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione |

InChI |

InChI=1S/C20H22O5/c1-5-8-20-10-15(25-4)18(22)17(19(20)23)16(11(20)2)12-6-7-13(21)14(9-12)24-3/h5-7,9-11,16-17,21H,1,8H2,2-4H3/t11-,16+,17+,20+/m0/s1 |

InChI Key |

WDPDGHCWVZXPFP-KUVYRUGBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]2C(=O)C(=C[C@]1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC1C(C2C(=O)C(=CC1(C2=O)CC=C)OC)C3=CC(=C(C=C3)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a plant used in traditional medicine. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, potential biological activity, and methods for the isolation of this compound, tailored for professionals in the fields of chemical and biomedical research.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characteristic of dibenzocyclooctadiene lignans. Its chemical formula is C₂₀H₂₂O₅, with a molecular weight of 342.39 g/mol .[1] The structure features a demethylated phenolic group, which may contribute to its biological activity.

Chemical Structure:

(SMILES representation of this compound)[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂O₅ | [1] |

| Molecular Weight | 342.39 g/mol | [1] |

| CAS Number | 89104-59-6 | |

| Class | Lignan |

Note on Spectroscopic Data: Despite extensive literature searches, a complete set of experimentally determined ¹H and ¹³C NMR spectroscopic data for this compound could not be located in the public domain. Researchers interested in the detailed structural elucidation would need to perform these analyses upon isolation of the compound.

Potential Biological Activity: Anti-Neuroinflammatory Effects

Lignans isolated from Piper kadsura have demonstrated significant anti-neuroinflammatory activity.[2] Specifically, these compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated microglial cells.[2] Microglia are the primary immune cells of the central nervous system, and their overactivation can lead to the excessive production of pro-inflammatory mediators like NO, contributing to neurodegenerative diseases.

The signaling pathway initiated by LPS in microglia typically involves the activation of Toll-like receptor 4 (TLR4), which subsequently triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways (p38 and JNK). These pathways converge to induce the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. The inhibitory effect of lignans from Piper kadsura on NO production suggests that they may modulate these inflammatory signaling pathways.

Below is a diagram illustrating the putative signaling pathway that may be targeted by this compound.

Caption: Putative signaling pathway for LPS-induced nitric oxide production in microglia and the potential inhibitory action of this compound.

Experimental Protocols

The following is a generalized protocol for the isolation of lignans, including this compound, from Piper kadsura, based on common phytochemical investigation procedures.

1. Plant Material Collection and Preparation

-

The aerial parts of Piper kadsura are collected and authenticated.

-

The plant material is air-dried in the shade and then ground into a coarse powder.

2. Extraction

-

The powdered plant material is extracted exhaustively with 95% ethanol (B145695) at room temperature by maceration (e.g., 3 x 7 days).

-

The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation

-

The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

-

Each fraction is concentrated under reduced pressure. Based on preliminary bioassays or TLC profiling, the fraction containing the lignans of interest (typically the chloroform or ethyl acetate fraction) is selected for further purification.

4. Chromatographic Purification

-

Column Chromatography: The selected fraction is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with petroleum ether or hexane (B92381) and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of the combined fractions is achieved by Prep-HPLC on a C18 column, using a mobile phase such as a methanol-water or acetonitrile-water gradient, to yield pure compounds like this compound.

5. Structure Elucidation

-

The structure of the isolated pure compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Below is a workflow diagram illustrating the isolation process.

Caption: A generalized workflow for the isolation and identification of this compound from Piper kadsura.

Conclusion

References

4-O-Demethylisokadsurenin D: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of secondary metabolites found in plants. This document provides a comprehensive overview of the available technical information regarding its discovery, origin, and known characteristics. However, it is important to note that the original publication detailing the initial isolation and comprehensive characterization of this compound could not be located through extensive searches of scientific databases. Consequently, detailed experimental protocols for its isolation and structure elucidation, as well as primary quantitative data and specific signaling pathway involvement, remain largely unavailable in the public domain.

Discovery and Origin

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. This information is primarily sourced from chemical databases and supplier specifications.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₂O₅ | Chemical Supplier |

| Molecular Weight | 342.39 g/mol | Chemical Supplier |

| CAS Number | 89104-59-6 | Chemical Supplier |

| Class | Lignan | Inferred from structure |

| Appearance | Not specified in literature | - |

| Solubility | Not specified in literature | - |

| Melting Point | Not specified in literature | - |

Table 1: Chemical and Physical Properties of this compound.

Structure Elucidation (General Approach)

The structure of lignans (B1203133) like this compound is typically determined using a combination of spectroscopic techniques. While the specific data for this compound is not available, the general workflow for structure elucidation of a novel natural product is outlined below.

General Experimental Workflow for Structure Elucidaion

Caption: A generalized workflow for the isolation and structure elucidation of natural products like this compound.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity or potential signaling pathway involvement of this compound. However, other lignans isolated from Piper kadsura have been reported to exhibit various biological activities, including anti-inflammatory and anti-HIV properties. This suggests that this compound could be a candidate for future bioactivity screening.

Experimental Protocols

Due to the absence of the original research publication, detailed experimental protocols for the following are not available:

-

Extraction and Isolation: Specific solvents, ratios, column chromatography conditions, and HPLC parameters for the isolation of this compound from Piper kadsura.

-

Structure Elucidation: Detailed parameters for NMR (¹H, ¹³C, 2D), MS, IR, and UV data acquisition.

-

Bioassays: Protocols for any biological testing that may have been performed.

Quantitative Data

No specific quantitative data, such as NMR chemical shifts, mass spectrometry fragmentation patterns, or IC₅₀ values from biological assays, could be retrieved for this compound from the available literature.

Conclusion

This compound is a lignan constituent of Piper kadsura. While its basic chemical identity is established, a significant gap in knowledge exists regarding its discovery, the specifics of its chemical and physical properties, and its potential biological activities. The lack of the primary research article describing its initial isolation and characterization prevents a more in-depth technical analysis. Future research efforts should aim to relocate the original publication or re-isolate and fully characterize this compound to elucidate its properties and potential for therapeutic applications. This would involve a full spectroscopic analysis and a comprehensive screening for biological activities.

References

Unveiling 4-O-Demethylisokadsurenin D: A Technical Guide to its Natural Occurrence in Piper kadsura

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-O-Demethylisokadsurenin D, a lignan (B3055560) found in the medicinal plant Piper kadsura (Choisy) Ohwi. This document collates the available scientific information regarding its isolation, characterization, and potential biological activities, presenting it in a manner accessible to researchers and professionals in the field of natural product chemistry and drug development.

Introduction to Piper kadsura and its Bioactive Lignans (B1203133)

Piper kadsura, a member of the Piperaceae family, is a perennial vine with a long history of use in traditional medicine, particularly in East Asia. It is known to be a rich source of various bioactive secondary metabolites, including lignans, neolignans, and alkaloids. Among the diverse array of compounds isolated from this plant, the lignan this compound has been identified. Lignans are a class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Physicochemical Properties of this compound

While specific quantitative data for this compound isolated from Piper kadsura is not extensively detailed in publicly available literature, the general properties of this and related lignans are summarized below.

| Property | Data | Source |

| Compound Name | This compound | Chemical Databases |

| CAS Number | 89104-59-6 | Chemical Databases |

| Molecular Formula | C₂₂H₂₆O₆ | Calculated |

| Molecular Weight | 386.44 g/mol | Calculated |

| Class | Lignan | Phytochemical Studies |

| Natural Source | Piper kadsura (Choisy) Ohwi, Magnolia ovata | Scientific Literature[1] |

Experimental Protocols: Isolation and Characterization

A detailed experimental protocol for the specific isolation of this compound from Piper kadsura is not available in a single, comprehensive source. However, based on established methodologies for the isolation of lignans from Piper and related genera like Kadsura, a representative protocol can be outlined. The following is a generalized procedure that would be applicable for the extraction and purification of this compound.

General Experimental Workflow for Lignan Isolation

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

-

Plant Material: The aerial parts of Piper kadsura are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is typically extracted with a polar solvent such as 95% ethanol or methanol (B129727) at room temperature for an extended period, often with repeated cycles to ensure exhaustive extraction. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. Lignans are typically enriched in the ethyl acetate fraction.

-

Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

-

Silica Gel Column Chromatography: This is a primary purification step, using a gradient elution system (e.g., petroleum ether-ethyl acetate or hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: This technique is often used for further purification to separate compounds based on their molecular size and to remove pigments and other impurities.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to obtain the pure compound, using a suitable column (e.g., C18) and mobile phase.

-

-

Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are used to elucidate the detailed chemical structure and stereochemistry.

-

Potential Signaling Pathways and Biological Activity

Direct experimental evidence elucidating the specific signaling pathways modulated by this compound is currently limited in the scientific literature. However, studies on structurally similar lignans isolated from the related genus Kadsura provide valuable insights into potential mechanisms of action.

Recent research on lignans from Kadsura coccinea has demonstrated their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis. Its inhibition is a key mechanism for the anti-inflammatory and potential anti-cancer effects of many natural products.

Given the structural similarity of this compound to other bioactive lignans, it is plausible that it may also exert its biological effects through the modulation of the NF-κB pathway. This remains a promising area for future investigation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Future Directions

The study of this compound from Piper kadsura presents several opportunities for future research:

-

Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in Piper kadsura from different geographical locations and at various growth stages.

-

Pharmacological Screening: Comprehensive evaluation of the biological activities of purified this compound, including its anti-inflammatory, antioxidant, and cytotoxic effects.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound to understand its therapeutic potential.

-

Biosynthetic Studies: Investigation of the biosynthetic pathway of lignans in Piper kadsura to potentially enable biotechnological production approaches.

Conclusion

This compound represents a promising bioactive lignan from Piper kadsura. While further research is required to fully characterize its pharmacological profile and to establish standardized isolation protocols, the information available provides a solid foundation for future investigations. This technical guide serves as a resource for scientists and researchers dedicated to the exploration of novel therapeutic agents from natural sources.

References

The Biosynthesis of 4-O-Demethylisokadsurenin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a dibenzocyclooctadiene lignan, a class of bioactive natural products found in plants of the Schisandraceae family, such as Kadsura longipedunculata. Lignans (B1203133) from this family are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and antiviral properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, supported by available scientific evidence, detailed experimental protocols, and quantitative data.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, leading to the formation of monolignol precursors. These precursors then undergo a series of enzymatic reactions to form the characteristic dibenzocyclooctadiene scaffold, followed by specific tailoring reactions.

Part 1: The Phenylpropanoid Pathway - Synthesis of Coniferyl Alcohol

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic steps, including deamination, hydroxylation, and methylation, lead to the formation of key monolignols. The primary precursor for the biosynthesis of dibenzocyclooctadiene lignans is believed to be coniferyl alcohol.

4-O-Demethylisokadsurenin D: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560), a class of polyphenolic compounds known for their diverse biological activities. Isolated from plant species such as Piper kadsura and Magnolia ovata, this molecule has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented below. It is important to note that while the molecular formula and weight have been established, specific experimental data for properties such as melting point, boiling point, and solubility are not widely available in the current literature.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₂O₅ | - |

| Molecular Weight | 342.39 g/mol | - |

| CAS Number | 89104-59-6 | [1] |

| Class | Lignan | [2] |

| Natural Sources | Piper kadsura, Magnolia ovata | [3][2] |

Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological evaluation of this compound are not explicitly described in the available literature. However, general methodologies for working with lignans (B1203133) and isolating compounds from Piper species can be adapted.

General Isolation Workflow from Piper Species

A general workflow for the isolation of lignans from plant material, such as Piper kadsura, typically involves several stages of extraction and chromatography. The following diagram illustrates a common approach.

Caption: A generalized workflow for the isolation of lignans.

Biological Activities and Signaling Pathways

While specific studies on the biological activities and mechanisms of action of this compound are limited, the broader class of lignans is known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities.[4][5] These effects are often attributed to the modulation of key signaling pathways.

Lignans have been reported to influence several critical cellular signaling cascades. A potential area of investigation for this compound would be its effect on pathways commonly modulated by other lignans. The diagram below illustrates some of the key signaling pathways that are often affected by this class of compounds.

Caption: Key signaling pathways potentially modulated by lignans.

Conclusion

This compound represents a promising natural product for further scientific investigation. This guide consolidates the currently available chemical and physical data for this compound. However, a significant gap in the literature exists regarding its specific physicochemical properties, detailed spectroscopic data, and comprehensive biological activity profile. Further research, including the isolation or synthesis of this compound to enable detailed characterization and biological screening, is warranted to fully elucidate its therapeutic potential. The information and generalized protocols provided herein offer a starting point for researchers dedicated to advancing the understanding of this and other related lignan compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

- 4. Lignans from the genus Piper L. and their pharmacological activities: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lignanamides from the stems of Piper hancei maxim. and their anti-inflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a naturally occurring lignan (B3055560) isolated from the plant Piper kadsura (Choisy) Ohwi. Lignans (B1203133) are a class of polyphenolic compounds known for their diverse biological activities, and those derived from the Piper and Kadsura genera have demonstrated promising anti-inflammatory, cytotoxic, and anti-platelet aggregation properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, and a review of the known biological activities of related compounds from its source. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes the existing information to support further research and drug development efforts.

Chemical Identity and Synonyms

A clear understanding of the chemical identity of this compound is fundamental for research and regulatory purposes.

| Property | Value |

| IUPAC Name | (6-exo,7-endo)-7-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-(2-propenyl)bicyclo[3.2.1]oct-3-en-2-one |

| CAS Number | 89104-59-6 |

| Molecular Formula | C₂₀H₂₂O₅ |

| Molecular Weight | 342.39 g/mol |

| Synonyms | 4-O-去甲基异风藤素D (Chinese) |

| Class | Lignan |

| Natural Source | Piper kadsura (Choisy) Ohwi |

Biological Activity of Lignans from Piper kadsura

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of compounds isolated from Piper kadsura. These compounds often exert their effects by inhibiting the production of inflammatory mediators.

A study on neolignans from Piper kadsura evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglia cells.[1] For instance, piperkadsin C and futoquinol (B42592) showed potent inhibition of NO production with IC₅₀ values of 14.6 µM and 16.8 µM, respectively.[1] Another study on neolignans from the same plant reported that piperkadsin A and B, among others, potently inhibited phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced reactive oxygen species (ROS) production in human polymorphonuclear neutrophils, with IC₅₀ values of 4.3 µM and 12.2 µM, respectively.[2]

Cytotoxic Activity

Lignans from the related genus Kadsura have been shown to possess cytotoxic effects against various cancer cell lines. One study on dibenzocyclooctadiene lignans from Kadsura coccinea found that kadusurain A exhibited significant anti-proliferative effects against A549, HCT116, HL-60, and HepG2 human tumor cell lines, with IC₅₀ values ranging from 1.05 to 12.56 µg/mL.[3]

The table below summarizes the reported biological activities of representative lignans from Piper and Kadsura species, which may serve as a reference for the potential activity of this compound.

| Compound | Biological Activity | Cell Line / Model | IC₅₀ / EC₅₀ |

| Piperkadsin C | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 microglia | 14.6 µM[1] |

| Futoquinol | Anti-inflammatory (NO inhibition) | LPS-activated BV-2 microglia | 16.8 µM[1] |

| Piperkadsin A | Anti-inflammatory (ROS inhibition) | PMA-induced human PMNs | 4.3 µM[2] |

| Piperkadsin B | Anti-inflammatory (ROS inhibition) | PMA-induced human PMNs | 12.2 µM[2] |

| Kadusurain A | Cytotoxicity | A549, HCT116, HL-60, HepG2 | 1.05 - 12.56 µg/mL[3] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or specific biological assays of this compound are not available in the reviewed literature. However, a general workflow for the isolation and characterization of lignans from Piper kadsura can be inferred from related studies.

General Isolation and Characterization Workflow

The following diagram illustrates a typical workflow for isolating and identifying lignans from plant material.

References

Preliminary Biological Screening of 4-O-Demethylisokadsurenin D: A Review of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-O-Demethylisokadsurenin D is a lignan, a class of polyphenolic compounds, that has been isolated from the leaves of Magnolia ovata. As a natural product, it holds potential for biological activity and therapeutic applications. This document aims to provide a comprehensive overview of the preliminary biological screening of this compound, focusing on its pharmacological properties, experimental protocols, and underlying mechanisms of action.

Current State of Research

Despite the interest in natural products for drug discovery, a comprehensive literature search reveals a significant gap in the scientific investigation of this compound. To date, no peer-reviewed studies detailing its biological activity, including anticancer, anti-inflammatory, or neuroprotective effects, have been published. Furthermore, there is no publicly available information regarding its mechanism of action or any associated signaling pathways.

The absence of experimental data means that no quantitative summaries of biological activity, detailed experimental protocols, or visualizations of signaling pathways can be provided at this time. Chemical suppliers list this compound for research purposes, indicating its availability for scientific investigation.

Future Directions

The lack of data on this compound presents a clear opportunity for novel research. Future studies could focus on the following areas:

-

In vitro screening: Initial biological evaluation could involve a broad panel of in vitro assays to identify potential anticancer, anti-inflammatory, antioxidant, or antimicrobial activities.

-

Cytotoxicity studies: Determining the cytotoxic profile of this compound against various cancer cell lines would be a crucial first step in assessing its potential as an anticancer agent.

-

Anti-inflammatory assays: Investigating its effects on key inflammatory markers and pathways in relevant cell models could uncover potential anti-inflammatory properties.

-

Neuroprotective assays: Evaluating its ability to protect neuronal cells from various insults would be essential to explore its neuroprotective potential.

-

Mechanism of action studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms and signaling pathways.

Experimental Workflow for Preliminary Biological Screening

For researchers interested in initiating the biological evaluation of this compound, a general experimental workflow is proposed below. This workflow is a standardized approach in preclinical drug discovery.

Caption: A generalized workflow for the preliminary biological screening of a novel compound.

This compound remains an uncharacterized natural product with unknown biological activities. The information presented in this guide highlights the current void in the scientific literature and underscores the need for foundational research to uncover its potential therapeutic value. The proposed experimental workflow provides a roadmap for researchers to begin the systematic investigation of this compound. As new data emerges from future studies, this guide will be updated to reflect the evolving understanding of this compound's pharmacological profile.

Potential Therapeutic Targets of 4-O-Demethylisokadsurenin D: An In-depth Technical Guide

Abstract

4-O-Demethylisokadsurenin D is a lignan (B3055560) isolated from the plant Piper kadsura, a member of the pepper family. While direct experimental research on this compound is limited, the extensive investigation into the bioactivities of structurally related lignans (B1203133) and neolignans from Piper kadsura and the broader Kadsura genus provides a strong basis for inferring its potential therapeutic applications. This technical guide synthesizes the available evidence to propose and detail the likely therapeutic targets of this compound, focusing on its potential anti-inflammatory, anti-neuroinflammatory, and cytotoxic properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Piper kadsura (Choisy) Ohwi has a long history of use in traditional Chinese medicine for treating conditions such as asthma and rheumatic arthritis, pointing towards inherent anti-inflammatory properties.[1][2] The primary bioactive constituents of this plant are lignans and neolignans, which have been the subject of numerous phytochemical and pharmacological studies.[1][2] this compound, a lignan isolated from this plant, is therefore of significant interest for its potential therapeutic value. This document will explore the inferred therapeutic targets of this compound based on the activities of its chemical relatives.

Potential Therapeutic Areas and Targets

Based on the activities of analogous compounds, the primary therapeutic areas for this compound are likely to be inflammatory disorders, neurodegenerative diseases, and cancer.

Anti-inflammatory and Anti-Neuroinflammatory Activity

A significant body of evidence suggests that lignans and neolignans from Piper kadsura possess potent anti-inflammatory and anti-neuroinflammatory properties. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Key Therapeutic Target: Inhibition of Nitric Oxide (NO) and Prostaglandin (B15479496) E₂ (PGE₂) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E₂ (PGE₂) by cyclooxygenase-2 (COX-2) are hallmarks of chronic inflammation and neuroinflammation. Several neolignans from Piper kadsura have been shown to inhibit NO and PGE₂ production in lipopolysaccharide (LPS)-activated microglial cells.[3]

dot

Caption: Inferred Anti-inflammatory Signaling Pathway.

Quantitative Data for Related Compounds from Piper kadsura

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Piperkadsin C | NO Production Inhibition | LPS-activated BV-2 microglia | 14.6 | [4] |

| Futoquinol | NO Production Inhibition | LPS-activated BV-2 microglia | 16.8 | [4] |

| Kadsuketanone A | PGE₂ Production Inhibition | LPS-stimulated microglia | Significant Inhibition | [2] |

| Piperkadsin A | ROS Production Inhibition | PMA-induced human neutrophils | 4.3 ± 1.0 | [5] |

| Piperkadsin B | ROS Production Inhibition | PMA-induced human neutrophils | 12.2 ± 3.2 | [5] |

| Futoquinol | ROS Production Inhibition | PMA-induced human neutrophils | 13.1 ± 5.3 | [5] |

Cytotoxic Activity

Lignans isolated from the Kadsura genus have demonstrated significant cytotoxic effects against a range of human cancer cell lines, suggesting that this compound may also possess anticancer properties.[6] The potential targets would likely involve pathways critical for cancer cell proliferation and survival.

Key Therapeutic Target: Cancer Cell Proliferation Pathways

dot

Caption: Inferred Cytotoxic Mechanism of Action.

Quantitative Data for Lignans from the Kadsura Genus

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Kadusurain A | A549 (Lung) | 1.05 | [6] |

| Kadusurain A | HCT116 (Colon) | 3.21 | [6] |

| Kadusurain A | HL-60 (Leukemia) | 2.54 | [6] |

| Kadusurain A | HepG2 (Liver) | 12.56 | [6] |

Neuroprotective Activity

Emerging research on compounds from Piper kadsura indicates potential neuroprotective effects, particularly in the context of Alzheimer's disease.[7] The mechanism may involve the modulation of cellular processes that protect neurons from amyloid-beta (Aβ)-induced damage.

Key Therapeutic Target: Neuronal Apoptosis and Autophagy Pathways

Neolignans from Piper kadsura have been observed to reduce apoptosis and enhance autophagy in PC12 cells damaged by Aβ₂₅₋₃₅.[7] This suggests that this compound could target pathways that regulate programmed cell death and cellular recycling to protect neurons.

dot

Caption: Inferred Neuroprotective Experimental Workflow.

Experimental Protocols (Based on Methodologies for Related Compounds)

The following are generalized experimental protocols based on the cited literature for evaluating the bioactivities of lignans from Piper kadsura. These methodologies would be applicable for the investigation of this compound.

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce NO production, and the cells are incubated for 24 hours.

-

NO Measurement: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. A standard curve is generated using sodium nitrite.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC₅₀ value is determined from the dose-response curve.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., A549, HCT116, HL-60, HepG2) are maintained in appropriate culture media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The culture medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value is calculated from the dose-response curve.

Conclusion and Future Directions

The existing body of research on lignans and neolignans from Piper kadsura strongly suggests that this compound holds significant therapeutic potential, particularly in the realms of anti-inflammatory, anti-neuroinflammatory, and anticancer applications. The inferred primary therapeutic targets include key mediators of inflammation such as iNOS and COX-2, as well as cellular pathways regulating cancer cell proliferation and neuronal survival.

Future research should focus on the isolation and purification of this compound in sufficient quantities to enable direct experimental validation of these inferred activities. Detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such investigations will be crucial for advancing the development of this compound as a potential novel therapeutic agent.

References

- 1. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. DCK confers sensitivity of DCTD-positive cancer cells to oxidized methylcytidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic dibenzocyclooctadiene lignans from Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Neolignans and amide alkaloids from the stems of Piper kadsura and their neuroprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactive Lignans from Piper kadsura: A Technical Review of Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the bioactive lignans (B1203133) isolated from Piper kadsura and closely related species within the Piperaceae and Schisandraceae families. It details their diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Piper kadsura (Choisy) Ohwi, a perennial vine native to Southern China, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including rheumatic arthritis and asthma.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its rich content of lignans and neolignans.[2] These phenolic compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anti-platelet, neuroprotective, and hepatoprotective effects.[1][2] This guide synthesizes the current scientific literature on the bioactive lignans from Piper kadsura and its botanical relatives, with a focus on quantitative data, experimental protocols, and the molecular pathways through which these compounds exert their effects.

Bioactive Lignans and Their Pharmacological Activities

A variety of lignans with significant biological activities have been isolated from Piper kadsura and species of the closely related genus Kadsura. The primary activities investigated include anti-platelet aggregation, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis effects.

Anti-Platelet Aggregation Activity

Several lignans from Kadsura interior have been shown to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. Among the isolated compounds, kadsutherin (B13316181) F demonstrated the most potent activity.[3]

Table 1: Anti-Platelet Aggregation Activity of Lignans from Kadsura interior

| Compound | Concentration (µM) | Inhibition (%) |

| Kadsutherin E | 100 | 11.77 ± 2.93 |

| Kadsutherin F | 100 | 49.47 ± 2.93 |

| Kadsutherin G | 100 | Not specified |

| Kadsutherin H | 100 | Not specified |

| Acetoxyl oxokadsurane | 100 | Not specified |

| Heteroclitin D | 100 | Not specified |

Data sourced from Molecules 2018, 23(6), 1279.[3]

Anti-Neuroinflammatory Activity

Neolignans isolated from the aerial parts of Piper kadsura have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Piperkadsin C and futoquinol (B42592) were identified as potent inhibitors of NO production.[4] Other neolignans from Piper kadsura have also shown significant inhibition of NO generation in RAW 264.7 cells.[5]

Table 2: Anti-Neuroinflammatory Activity of Lignans from Piper kadsura

| Compound | Cell Line | IC50 (µM) |

| Piperkadsin C | BV-2 | 14.6 |

| Futoquinol | BV-2 | 16.8 |

| Compound 3 (from Nat Prod Res. 2024) | RAW 264.7 | 34.29 ± 0.82 |

| Compound 7 (from Nat Prod Res. 2024) | RAW 264.7 | 47.5 ± 5.81 |

| Piperkadsin A | Human PMN (ROS inhibition) | 4.3 ± 1.0 |

| Piperkadsin B | Human PMN (ROS inhibition) | 12.2 ± 3.2 |

| Futoquinol | Human PMN (ROS inhibition) | 13.1 ± 5.3 |

Data sourced from Bioorg. Med. Chem. Lett. 2009, 19(23), 6675-6677, Nat. Prod. Res. 2024, 1-9, and J. Nat. Prod. 2006, 69(5), 842-844.[4][5][6]

Hepatoprotective Activity

Dibenzocyclooctadiene lignans from the fruits of Kadsura coccinea have demonstrated protective effects against acetaminophen (B1664979) (APAP)-induced toxicity in HepG2 cells. Several compounds, including heilaohuguosus A and L, showed significant hepatoprotective activity.[7][8]

Table 3: Hepatoprotective Activity of Lignans from Kadsura coccinea

| Compound | Concentration (µM) | Cell Survival Rate (%) |

| Heilaohuguosus A | 10 | 53.5 ± 1.7 |

| Heilaohuguosus L | 10 | 55.2 ± 1.2 |

| Tiegusanin I | 10 | 52.5 ± 2.4 |

| Kadsuphilol I | 10 | 54.0 ± 2.2 |

| Bicyclol (Positive Control) | 10 | 52.1 ± 1.3 |

Data sourced from Phytochemistry 2021, 184, 112678.[7][8]

Anti-Rheumatoid Arthritis Activity

Lignans and triterpenoids from the roots of Kadsura coccinea have been evaluated for their inhibitory effects on the proliferation of rheumatoid arthritis-fibroblastoid synovial (RA-FLS) cells. Several compounds exhibited potent anti-proliferative activity.[9][10][11][12]

Table 4: Anti-Rheumatoid Arthritis Activity of Compounds from Kadsura coccinea

| Compound | IC50 (µM) |

| Heilaohusu A | 14.57 |

| Compound 7 (from Fitoterapia 2019) | 11.70 |

| Heilaohutriterpene B | 9.57 ± 0.84 |

| Coccinone B | 3.08 ± 1.59 |

| Kadsuralignan H | 19.09 ± 2.42 |

| Compound 17 (from Front. Pharmacol. 2021) | 7.52 |

| Compound 18 (from Front. Pharmacol. 2021) | 8.85 |

| Compound 31 (from Front. Pharmacol. 2021) | 7.97 |

Data sourced from Fitoterapia 2019, 139, 104368, Phytochemistry 2025, 231, 114341, and Front. Pharmacol. 2021, 12, 692038.[9][10][11][12]

Experimental Protocols

This section provides detailed methodologies for the key bioassays cited in this review.

ADP-Induced Platelet Aggregation Assay

This protocol is based on the turbidimetric method for measuring platelet aggregation in platelet-rich plasma (PRP).[3][13]

Materials:

-

Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate.

-

Adenosine diphosphate (ADP) solution.

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the anticoagulated whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP, which is used as a reference.

-

Assay:

-

Adjust the platelet count in the PRP to a standardized concentration using PPP.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Add the test lignan (B3055560) compound (dissolved in a suitable solvent like DMSO) to the PRP and incubate for a specified time (e.g., 2 minutes) at 37°C.

-

Induce platelet aggregation by adding a specific concentration of ADP.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes) as the platelets aggregate.

-

-

Data Analysis: Calculate the percentage of inhibition of platelet aggregation by comparing the aggregation in the presence of the test compound to the control (vehicle-treated) aggregation.

Nitric Oxide (NO) Production Inhibition Assay in BV-2 Microglial Cells

This assay measures the inhibitory effect of lignans on NO production in LPS-stimulated BV-2 cells using the Griess reagent.[4][14][15]

Materials:

-

BV-2 microglial cells.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS).

-

Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Sodium nitrite (B80452) standard solution.

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Seed BV-2 cells in a 96-well plate at a suitable density (e.g., 2.5 x 10^4 cells/well) and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the test lignan for a specific duration (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for an additional 24-48 hours.

-

-

Griess Assay:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

-

Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production. A cell viability assay (e.g., MTT assay) should be performed in parallel to rule out cytotoxicity of the test compounds.

Hepatoprotective Activity Assay in Acetaminophen (APAP)-Induced HepG2 Cells

This assay evaluates the ability of lignans to protect human hepatoma HepG2 cells from APAP-induced toxicity.[7]

Materials:

-

HepG2 cells.

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

-

Acetaminophen (APAP) solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Seed HepG2 cells into 96-well plates and allow them to attach overnight.

-

Treatment: Add the test lignan compounds at the desired concentration and APAP (at a final concentration that induces significant cell death, e.g., 5 mM) to the cells and incubate for 24 hours.

-

MTT Assay:

-

Remove the culture medium and add fresh medium containing MTT solution.

-

Incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. An increase in cell viability in the presence of the lignan compared to APAP alone indicates a hepatoprotective effect.

Anti-Proliferation Assay in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This assay assesses the inhibitory effect of lignans on the proliferation of human RA-FLS cells.[11]

Materials:

-

Human RA-FLS cells.

-

DMEM/F-12 medium with 10% FBS.

-

MTT or CCK-8 solution.

-

96-well culture plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Seed RA-FLS cells into 96-well plates and allow them to adhere for 12 hours.

-

Treatment: Treat the cells with different concentrations of the test lignan compounds and incubate for 48 hours.

-

Cell Viability Assay (MTT or CCK-8):

-

Add the MTT or CCK-8 reagent to each well and incubate for the recommended time.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

Signaling Pathways and Mechanisms of Action

The bioactive lignans from Piper kadsura and related species exert their effects through the modulation of key cellular signaling pathways.

Nrf2 Signaling Pathway in Hepatoprotection

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes. Lignans with hepatoprotective activity are thought to activate this pathway, thereby enhancing the cellular antioxidant capacity and protecting liver cells from damage.

Caption: Nrf2 signaling pathway activation by lignans.

NF-κB Signaling Pathway in Anti-Rheumatoid Arthritis Activity

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a central role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Lignans with anti-rheumatoid arthritis activity have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators and suppressing the proliferation of RA-FLS cells.

Caption: Inhibition of the NF-κB signaling pathway by lignans.

5-HT1A Receptor Signaling in Sedative Effects

The 5-HT1A receptor is a subtype of serotonin (B10506) receptor that is implicated in mood and anxiety. It is a G-protein coupled receptor that, upon activation, can lead to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. This can result in the modulation of downstream effectors such as protein kinase A (PKA) and ultimately influence neuronal excitability. Some lignans are suggested to exert their sedative and hypnotic effects by acting as agonists at this receptor.[16][17][18][19][20]

Caption: 5-HT1A receptor signaling pathway modulated by lignans.

Conclusion

The lignans from Piper kadsura and related species represent a promising class of natural products with a wide range of therapeutic applications. Their demonstrated anti-platelet, anti-neuroinflammatory, hepatoprotective, and anti-rheumatoid arthritis activities, coupled with an increasing understanding of their mechanisms of action, highlight their potential for the development of novel pharmaceuticals. This technical guide provides a solid foundation for further research and development in this area, offering valuable data and methodologies to aid in the exploration of these potent bioactive compounds. Further studies are warranted to fully elucidate the structure-activity relationships, pharmacokinetic profiles, and safety of these lignans to translate their therapeutic potential into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 3. mdpi.com [mdpi.com]

- 4. Neolignans from Piper kadsura and their anti-neuroinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory neolignans from Piper kadsura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heilaohuguosus A-S from the fruits of Kadsura coccinea and their hepatoprotective activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. New Lignans from roots of Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeted isolation of lignans and triterpenoids from kadsura coccinea by molecular networking and anti-RA-FLS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 13. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 19. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of 4-O-Demethylisokadsurenin D from Piper kadsura

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-O-Demethylisokadsurenin D is a lignan (B3055560) compound isolated from the aerial parts of Piper kadsura (Choisy) Ohwi.[1] Lignans from the Piper genus have attracted significant scientific interest due to their diverse biological activities, including anti-inflammatory and neuroprotective effects.[2][3][4] These application notes provide a detailed protocol for the isolation and purification of this compound, offering a reproducible methodology for obtaining this compound for research and development purposes.

Data Presentation

The following table summarizes the representative quantitative data for each major step in the isolation and purification of this compound from 1 kg of dried Piper kadsura aerial parts. Please note that these values are illustrative and may vary depending on the specific batch of plant material and experimental conditions.

| Purification Step | Starting Material (g) | Fraction/Compound Yield (g) | Purity of this compound (%) | Notes |

| Crude Methanol (B129727) Extraction | 1000 | 120 | < 1 | Initial extract containing a complex mixture of phytochemicals. |

| Liquid-Liquid Partitioning (n-Hexane) | 120 | 35 | 1 - 5 | Removal of non-polar compounds and chlorophylls. |

| Liquid-Liquid Partitioning (Chloroform) | 85 | 45 | 5 - 15 | Enrichment of medium-polarity compounds, including lignans. |

| Silica (B1680970) Gel Column Chromatography | 45 | 5.2 (Fraction 3) | 40 - 50 | Initial fractionation based on polarity. |

| Sephadex LH-20 Column Chromatography | 5.2 | 1.8 (Sub-fraction 3.2) | 70 - 80 | Further separation based on molecular size. |

| Preparative HPLC | 1.8 | 0.085 | > 98 | Final purification to high purity. |

Experimental Protocols

Plant Material and Extraction

The aerial parts of Piper kadsura are collected, identified, and dried in the shade. The dried plant material is then ground into a coarse powder.

-

Protocol:

-

Macerate 1 kg of the powdered plant material in 10 L of 95% methanol for 72 hours at room temperature, with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanol extract.

-

Solvent Partitioning

The crude methanol extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Protocol:

-

Suspend the crude methanol extract (approx. 120 g) in 1 L of distilled water.

-

Transfer the suspension to a 2 L separatory funnel and extract sequentially with n-hexane (3 x 1 L) and chloroform (B151607) (3 x 1 L).

-

Collect the respective solvent layers. The n-hexane fraction will contain non-polar compounds, while the chloroform fraction will be enriched in lignans.[5]

-

Concentrate the chloroform fraction under reduced pressure to yield the enriched lignan extract.

-

Chromatographic Purification

A multi-step chromatographic approach is employed for the isolation of this compound.

-

3.1. Silica Gel Column Chromatography:

-

Pre-adsorb the chloroform extract (approx. 45 g) onto 100 g of silica gel (100-200 mesh).

-

Prepare a silica gel column (60 Å, 200-300 mesh) packed in n-hexane.

-

Apply the pre-adsorbed sample to the top of the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm).

-

Combine fractions showing similar TLC profiles. This compound is expected to elute in the mid-polarity fractions.

-

-

3.2. Sephadex LH-20 Column Chromatography:

-

Dissolve the combined, enriched fraction from the silica gel column (approx. 5.2 g) in a minimal amount of methanol.

-

Apply the sample to a Sephadex LH-20 column equilibrated with methanol.

-

Elute the column with methanol at a flow rate of 1 mL/min.

-

Collect fractions and monitor by TLC. Combine the fractions containing the target compound.

-

-

3.3. Preparative High-Performance Liquid Chromatography (HPLC):

-

Perform the final purification on a preparative HPLC system.

-

Column: C18, 10 µm, 250 x 20 mm.

-

Mobile Phase: A gradient of methanol and water.

-

Flow Rate: 10 mL/min.

-

Detection: UV at 254 nm.

-

Inject the enriched sub-fraction from the Sephadex column.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound and verify its structure using spectroscopic methods (NMR, MS).

-

Visualizations

References

- 1. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 2. mdpi.com [mdpi.com]

- 3. Four New Lignans from Kadsura Interior and Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blacpma.ms-editions.cl [blacpma.ms-editions.cl]

- 5. Lignans from Kadsura angustifolia and Kadsura coccinea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 4-O-Demethylisokadsurenin D in Biological Matrices using a Validated HPLC-MS/MS Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-O-Demethylisokadsurenin D is a bioactive lignan (B3055560) isolated from plants of the Kadsura genus, which are utilized in traditional medicine.[1][2][3] Interest in this compound has grown due to its potential pharmacological activities. To support pharmacokinetic, metabolic, and toxicological studies, a robust and sensitive analytical method for the accurate quantification of this compound in biological matrices is essential. This application note details a highly selective and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of this compound. The method is suitable for high-throughput analysis in a drug development setting.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification.

Protocols

1. Materials and Reagents

-

This compound reference standard (purity >98%)

-

Internal Standard (IS), e.g., Diazepam or a structurally similar lignan

-

HPLC-grade acetonitrile (B52724), methanol, and water

-

Formic acid (LC-MS grade)

-

Control biological matrix (e.g., human plasma, rat plasma)

2. Instrumentation

-

HPLC system: A system capable of delivering reproducible gradients at low flow rates (e.g., Shimadzu, Agilent, Waters).

-

Mass spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher Scientific, Agilent).[4]

-

Analytical column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm) is recommended for good separation.[5]

3. Sample Preparation

A protein precipitation method is employed for sample cleanup.[6][7]

-

Thaw biological samples (e.g., plasma) on ice.

-

To 100 µL of the sample, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for analysis.

4. HPLC-MS/MS Method

HPLC Conditions

| Parameter | Value |

| Column | C18, 100 x 2.1 mm, 1.9 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 2.0 | 95 |

| 3.0 | 95 |

| 3.1 | 10 |

| 5.0 | 10 |

MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

| MRM Transitions | See Table 2 |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be determined |

| Internal Standard (Diazepam) | 285.1 | 193.1 | 35 |

Note: The precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will correspond to the [M+H]+ or another adduct, and the product ions are generated by fragmentation in the collision cell.

5. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[8]

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise. A typical range would be 1-1000 ng/mL.

-

Accuracy and Precision: Determined at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification).

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).

Data Presentation

Table 3: Linearity and LLOQ

| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |

| This compound | 1 - 1000 | > 0.99 | 1 |

Table 4: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 20 | 80 - 120 | < 20 | 80 - 120 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low | 3 | > 80 | 85 - 115 |

| High | 800 | > 80 | 85 - 115 |

This application note provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for the quantification of this compound in biological matrices. The described method is suitable for supporting preclinical and clinical drug development studies. The validation parameters presented in the tables provide a clear framework for ensuring the reliability and robustness of the analytical results.

References

- 1. Simultaneously qualitative and quantitative analysis of the representative components in Kadsura heteroclita stem by UHPLC-Q-Orbitrap HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound (4-O-去甲基异风藤素 D) - 仅供科研 | 天然产物 | MCE [medchemexpress.cn]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. researchgate.net [researchgate.net]

- 8. ricerca.unich.it [ricerca.unich.it]

Application Notes and Protocols for the Analysis of 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of 4-O-Demethylisokadsurenin D, a lignan (B3055560) isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to assist in the structural elucidation, identification, and quantification of this compound.

Introduction

This compound belongs to the dibenzocyclooctadiene class of lignans (B1203133), a group of naturally occurring phenols known for their diverse biological activities. Accurate structural and quantitative analysis is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for NMR and MS analysis, along with expected data presented in a clear, tabular format.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the stereochemistry of the molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Acquisition time: ~3 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Spectral width: 0 to 220 ppm.

-

Acquisition time: ~1.5 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024-4096, depending on sample concentration.

-

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs and parameters should be utilized as per the instrument's software recommendations to establish connectivity and long-range correlations.

Data Presentation: NMR Spectral Data

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | s, d, m |

| OCH₃ | 3.5 - 4.0 | s |

| O-CH₂-O | 5.8 - 6.2 | d |

| Aliphatic CH, CH₂ | 1.5 - 3.0 | m |

| CH₃ | 0.8 - 1.5 | d, s |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 190 - 210 |

| Aromatic C | 100 - 160 |

| O-C-O | 95 - 105 |

| OCH₃ | 55 - 65 |

| Aliphatic C | 20 - 50 |

Mass Spectrometric Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, and to gain structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the ionization source.

Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a common and suitable method for this class of compounds.

-

Analysis Mode:

-

Full Scan (MS1): Acquire data in positive or negative ion mode over a mass range of m/z 100-1000 to determine the parent ion's mass-to-charge ratio.

-

Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain fragment ions. This provides valuable structural information.

-

-

Typical ESI Conditions:

-

Capillary voltage: 3-4 kV.

-

Nebulizer gas (N₂): 1-2 Bar.

-

Drying gas (N₂): 8-10 L/min.

-

Drying gas temperature: 180-220 °C.

-

Data Presentation: Mass Spectrometry Data

The expected mass spectrometry data for this compound is summarized below.

Table 3: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₂₂H₂₆O₇ |

| Exact Mass | 402.1678 |

| [M+H]⁺ | 403.1751 |

| [M+Na]⁺ | 425.1570 |

| Key MS/MS Fragments | Loss of methyl (-15 Da), methoxy (B1213986) (-31 Da), and fragments corresponding to the dibenzocyclooctadiene core. |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the NMR and MS analysis of this compound.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 4-O-Demethylisokadsurenin D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of 4-O-Demethylisokadsurenin D, a bioactive compound of interest. The following sections detail the methodologies for key in vitro assays, present data in a structured format for clear interpretation, and include visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction

Inflammation is a complex biological response implicated in numerous diseases. The discovery of novel anti-inflammatory agents is a critical area of research. This compound has been identified as a potential anti-inflammatory compound. These protocols outline the standardized in vitro assays to quantify its efficacy and elucidate its mechanism of action, primarily focusing on its effects on macrophage activation and the associated inflammatory pathways. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely accepted system for screening anti-inflammatory drug candidates.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. These values should be determined experimentally for this compound.

Table 1: Inhibitory Effect of this compound on Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration of this compound | NO Production (% of LPS Control) | PGE2 Production (% of LPS Control) |

| Vehicle Control | To be determined | To be determined |

| LPS Control (1 µg/mL) | 100% | 100% |

| Concentration 1 (e.g., 1 µM) | To be determined | To be determined |

| Concentration 2 (e.g., 5 µM) | To be determined | To be determined |

| Concentration 3 (e.g., 10 µM) | To be determined | To be determined |

| Concentration 4 (e.g., 25 µM) | To be determined | To be determined |

| Concentration 5 (e.g., 50 µM) | To be determined | To be determined |

| IC50 Value | To be determined | To be determined |

Table 2: Effect of this compound on iNOS and COX-2 Protein Expression in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | iNOS Protein Expression (Relative to β-actin) | COX-2 Protein Expression (Relative to β-actin) |

| Vehicle Control | To be determined | To be determined |

| LPS Control (1 µg/mL) | To be determined | To be determined |

| This compound (at a determined effective concentration) + LPS | To be determined | To be determined |

Table 3: Effect of this compound on NF-κB Activation in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Phospho-IκBα Levels (Relative to Total IκBα) | Nuclear p65 Levels (Relative to Lamin B1) |

| Vehicle Control | To be determined | To be determined |

| LPS Control (1 µg/mL) | To be determined | To be determined |

| This compound (at a determined effective concentration) + LPS | To be determined | To be determined |

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for protein and RNA analysis).

-

Allow cells to adhere and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO; ensure final solvent concentration is non-toxic, typically <0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO/PGE2 assays, shorter times for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Principle: This assay assesses the cytotoxicity of the test compound. The mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Treat cells with various concentrations of this compound for 24 hours.

-